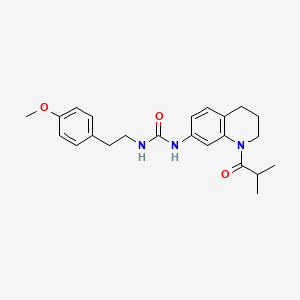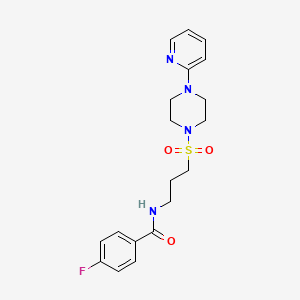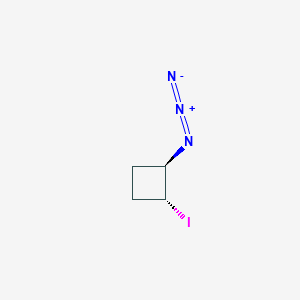
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on compounds similar to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea involves their synthesis and evaluation for various biological activities. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative screening against eight tested cancer cell lines, highlighting their potential in developing treatments for specific cancers (Perković et al., 2016).
Antagonistic Activity Towards Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives, including structures similar to the compound of interest, have been investigated for their binding affinity to human adenosine A(3) receptors. These studies have led to the identification of potent antagonists, providing insights into receptor-ligand interactions and the potential development of therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2000).
Development of Fluorescently Labelled Compounds
The compound's framework has been utilized in the synthesis of fluorescently labelled compounds for biological studies. For example, 6-[6-isobutyryl-amino-l,3-dioxo-lH,3H-benzo[de]isoquinolin-2-yl]-hexanoic acid, a compound with a related structure, has been synthesized and attached to various nucleosides, demonstrating the potential of these compounds in labeling and studying nucleic acids and oligonucleotides (Singh & Singh, 2006).
Contribution to Isoquinoline Alkaloid Synthesis
The chemical framework of the compound is integral to the synthesis of isoquinoline alkaloids. Studies have detailed methods for selectively demethylating polymethoxylated isoquinolines, leading to efficient synthesis routes for important intermediates in the production of homoapomorphine alkaloids, a class of compounds with significant pharmacological properties (Brossi et al., 1968).
TRPM8 Antagonists and Anti-prostate Cancer Agents
Tetrahydroisoquinoline derivatives, featuring urea functionalities similar to the compound of interest, have been identified as selective TRPM8 (Transient Receptor Potential Melastatin 8) channel receptor antagonists. The exploration of structure-activity relationships within this class of compounds has yielded potent antagonists with potential applications in treating prostate cancer, showcasing the compound's relevance in medicinal chemistry and oncology research (De Petrocellis et al., 2016).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16(2)22(27)26-14-4-5-18-8-9-19(15-21(18)26)25-23(28)24-13-12-17-6-10-20(29-3)11-7-17/h6-11,15-16H,4-5,12-14H2,1-3H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQFYLIZPDEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2-chlorobenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2503460.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![1,7-dimethyl-3-(prop-2-en-1-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503476.png)
